molecular formula C17H20N6O3 B2829383 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1351633-04-9

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2829383
CAS RN: 1351633-04-9
M. Wt: 356.386
InChI Key: FJBKGFIESMGRGM-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
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Scientific Research Applications

Transformations in Heterocyclic Chemistry

  • Transformations of heterocyclic compounds are pivotal for creating new molecules with potential applications in medicinal chemistry. Studies detail the transformation of pyrido[1,2-a]pyrazine derivatives into various heterocyclic systems, demonstrating the versatility of these compounds in synthesizing complex molecules with potential biological activities (Kolar, Tislér, & Pizzioli, 1996).

Synthesis and Biological Evaluation

  • The synthesis and evaluation of new pyrazoline, pyrazole derivatives, and their antibacterial and antifungal activities highlight the importance of heterocyclic compounds in developing new therapeutic agents. These studies contribute to the understanding of how structural modifications can influence biological activity, offering a foundation for future drug discovery efforts (Hassan, 2013).

Novel Heterocyclic Syntheses

  • Research into the synthesis of new heterocyclic compounds, such as pyridazinones and imines, underscores the ongoing efforts to expand the chemical space of molecules with potential applications in various fields, including pharmaceuticals and materials science (Sayed, Khalil, Ahmed, & Raslan, 2002).

Heterocyclic Systems in Drug Design

  • The development of heterocyclic compounds containing sulfonamido moieties and their evaluation as antibacterial agents exemplify the strategic design of molecules to target specific biological pathways. These findings contribute to the pool of knowledge necessary for designing more effective and selective therapeutic agents (Azab, Youssef, & El‐Bordany, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-12-14(13(2)26-21-12)4-6-16(24)18-9-11-23-17(25)7-5-15(20-23)22-10-3-8-19-22/h3,5,7-8,10H,4,6,9,11H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBKGFIESMGRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

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